3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It is a phenylalanine derivative , which suggests that it may interact with proteins or enzymes that metabolize phenylalanine
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions could involve binding to active sites, altering protein conformation, or modulating enzymatic activity.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.45 , which may influence its distribution and bioavailability.
Result of Action
As a phenylalanine derivative , it may have effects similar to other compounds in this class, potentially influencing protein synthesis or enzymatic activity. More research is needed to elucidate these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethylphenylmethanol with cyanide in the presence of ammonia to form 2-amino-2-(2-trifluoromethylphenyl)acetonitrile. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Scientific Research Applications
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Trifluoromethylphenyl)propanoic acid
- L-3-Trifluoromethylphenylalanine
- 4-(Trifluoromethyl)hydrocinnamic acid
Uniqueness
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances metabolic stability and bioavailability, while the amino group allows for diverse chemical modifications .
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382416 | |
Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143438-91-9 | |
Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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